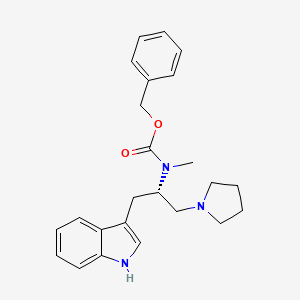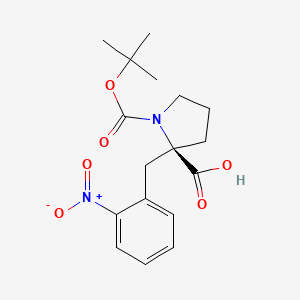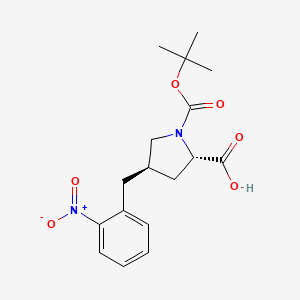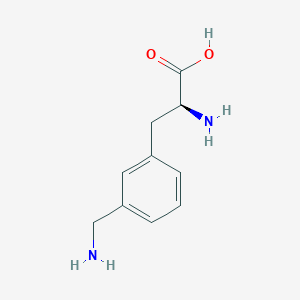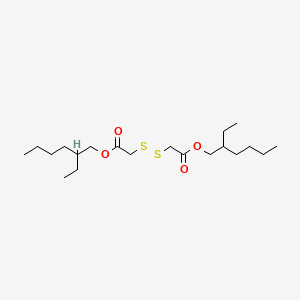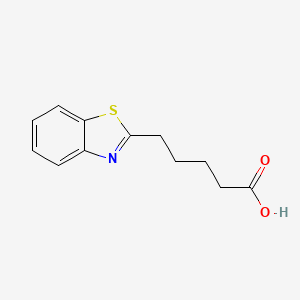
5-(1,3-Benzothiazol-2-yl)pentanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The linear formula of 5-(1,3-Benzothiazol-2-yl)pentanoic acid is C12H13NO2S . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are not available in this context.Physical And Chemical Properties Analysis
5-(1,3-Benzothiazol-2-yl)pentanoic acid is a solid at room temperature . It has a molecular weight of 235.31 . More detailed physical and chemical properties would require experimental determination.Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Field : Pharmaceutical Chemistry
- Application : 2-arylbenzothiazole derivatives have been synthesized and tested for various pharmacological properties .
- Methods : The synthesis of 2-arylbenzothiazoles has been achieved through different synthetic pathways .
- Results : 2-arylbenzothiazoles have shown a wide range of biological applications including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs .
- Field : Microbiology
- Application : Benzothiazole derivatives have been tested for their antimicrobial properties .
- Methods : The antimicrobial properties were investigated using the serial plate dilution method .
- Results : The benzothiazole derivatives showed antimicrobial activity against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
Anti-Tubercular Compounds
Pharmacological Properties
Antimicrobial Properties
- Field : Industrial Chemistry
- Application : The benzothiazole ring system is widely used as vulcanization accelerators and antioxidants .
- Methods : The specific methods of application in this context would depend on the industrial process .
- Results : The use of benzothiazole derivatives in these applications contributes to the efficiency and effectiveness of the industrial processes .
- Field : Agriculture
- Application : Benzothiazole derivatives are used as plant growth regulators .
- Methods : These compounds are typically applied to plants in a diluted form, often as part of a spray solution .
- Results : The use of benzothiazole derivatives as plant growth regulators can enhance plant growth and productivity .
- Field : Biochemistry
- Application : Benzothiazole derivatives have been found to act as enzyme inhibitors .
- Methods : These compounds can be introduced to a biochemical system where they inhibit the action of certain enzymes .
- Results : The inhibition of these enzymes can have various effects, depending on the specific biochemical system and the enzymes .
Vulcanization Accelerators and Antioxidants
Plant Growth Regulators
Enzyme Inhibitors
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Field : Microbiology
- Application : Benzothiazole derivatives have been tested for their antibacterial properties .
- Methods : The antibacterial properties were investigated using the serial plate dilution method .
- Results : The benzothiazole derivatives showed antibacterial activity against Enterococcus faecalis .
- Field : Electronics
- Application : Benzothiazole derivatives are used as electrophosphorescent emitters in OLEDs .
- Methods : These compounds can be introduced to a biochemical system where they inhibit the action of certain enzymes .
- Results : The use of benzothiazole derivatives in these applications contributes to the efficiency and effectiveness of the industrial processes .
Anti-Tubercular Compounds
Antibacterial Potential
Electrophosphorescent Emitter in OLEDs
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)8-4-3-7-11-13-9-5-1-2-6-10(9)16-11/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVTXVPGVQCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-yl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



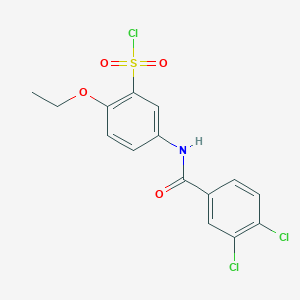
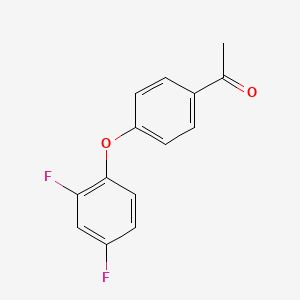
![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)
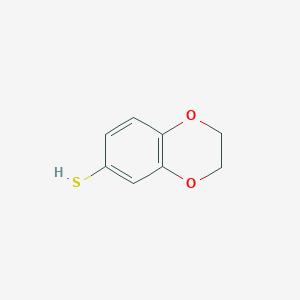
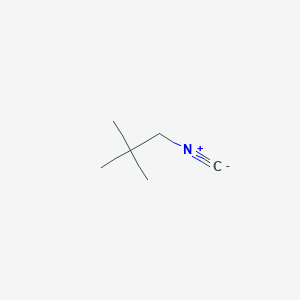
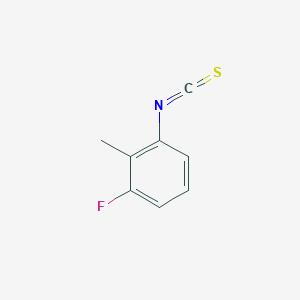
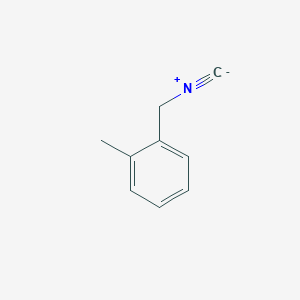
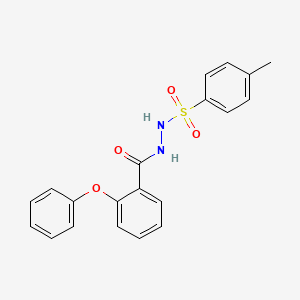
![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
